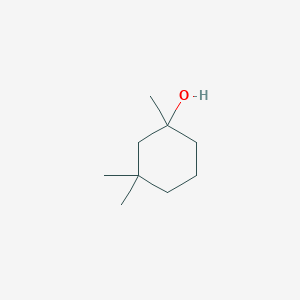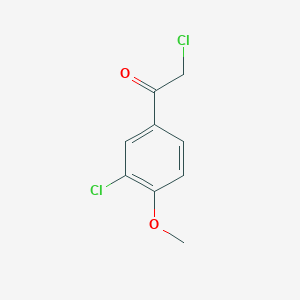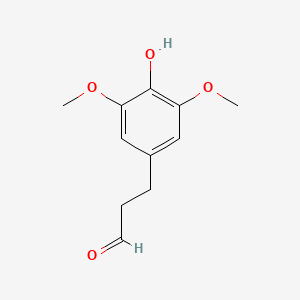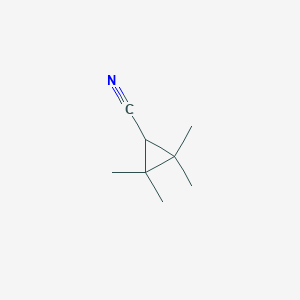
2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoic acid
Vue d'ensemble
Description
“2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoic acid” is a chemical compound with the molecular formula C13H13FN2O3 . It has a molecular weight of 264.25 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The boiling point of “this compound” is not specified in the search results .Applications De Recherche Scientifique
2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoic acid has a range of applications in scientific research. It has been used as a model compound for studying the effects of indole-based carboxylic acids on biological systems. It has also been used to study the interactions of indole-based carboxylic acids with proteins and enzymes. This compound has also been used to study the effects of indole-based carboxylic acids on the metabolism of drugs, as well as the pharmacological effects of these compounds.
Mécanisme D'action
The mechanism of action of 2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoic acid is not yet fully understood. However, it is believed that this compound binds to proteins and enzymes, and this binding is thought to be mediated by hydrogen bonds. This binding is thought to affect the activity of the proteins and enzymes, which in turn affects the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the production of certain proteins, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to increase the production of certain hormones, such as melatonin, which is involved in regulating sleep. In addition, this compound has been shown to have anti-inflammatory effects, as well as anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoic acid in laboratory experiments has a number of advantages and limitations. One advantage is that this compound is relatively easy to synthesize, which makes it cost-effective for use in research. Additionally, this compound has a wide range of biochemical and physiological effects, which makes it useful for studying a variety of biological processes. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of potential future directions for the use of 2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoic acid in scientific research. One potential direction is to further study the mechanism of action of this compound, in order to better understand its effects on biological processes. Additionally, this compound could be used to study the effects of indole-based carboxylic acids on drug metabolism, as well as their pharmacological effects. Finally, this compound could be used to study the effects of indole-based carboxylic acids on cancer cells, in order to explore potential therapeutic applications.
Propriétés
IUPAC Name |
2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQOOWDYWORKME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B3387244.png)
![4-chloro-2-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3387247.png)


![3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B3387268.png)








![Methyl [(4-methylphenyl)carbamoyl]formate](/img/structure/B3387318.png)